molecular formula C17H18N2O4 B2997987 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone CAS No. 1209181-23-6

2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone

Cat. No.: B2997987
CAS No.: 1209181-23-6
M. Wt: 314.341
InChI Key: PIXQJIXPZCVZJD-UHFFFAOYSA-N
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Description

2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone is a synthetic small molecule for research use. This compound features a benzodioxole ring system, a common motif in medicinal chemistry known for its presence in various biologically active molecules . The integration of an isoxazole heterocycle and a piperidine moiety suggests potential as a key intermediate or candidate for investigating new therapeutic targets, particularly in areas such as kinase inhibition or receptor agonism/antagonism. Compounds with similar structural components, such as the benzodioxolyl group, have been explored for their physiological effects, including modulation of sensory receptors . Researchers can utilize this chemical as a building block in parallel synthesis or as a core structure for developing novel enzyme inhibitors and receptor probes in preclinical drug discovery. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c20-17(19-6-2-1-3-7-19)10-13-9-15(23-18-13)12-4-5-14-16(8-12)22-11-21-14/h4-5,8-9H,1-3,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXQJIXPZCVZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl moiety. This can be achieved through a series of reactions including nitration, reduction, and cyclization. The isoxazole ring is then formed through a cyclization reaction involving a suitable precursor. Finally, the piperidin-1-yl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Nucleophilic substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

  • Substitution: : Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its derivatives may have biological activity, making it useful in drug discovery and development.

  • Medicine: : Potential therapeutic applications could be explored, especially in the development of new drugs.

  • Industry: : It may find use in the production of materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific derivatives and the biological targets they interact with. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Variations

The compound shares structural similarities with several derivatives reported in the literature, differing primarily in the heterocyclic core or substituent groups:

Compound Name Core Structure Substituent on Ethanone Molecular Weight Key Properties/Activities Source
1-(5-Benzo[d][1,3]dioxol-5-yl-3-tert-butyl-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone (6b) Pyrazole Piperidine 373.24 Antibacterial potential; IR: 1668 cm⁻¹ (C=O)
(Z)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-3-en-1-one Pentenone Piperidine 287.35 Stereoisomeric properties; CAS: 896710-01-3
2-(5-Benzo[d][1,3]dioxol-5-yl-isoxazol-3-yl)-N-(pyridin-2-yl)acetamide Isoxazole Pyridin-2-ylamide 323.30 Structural analog; CAS: 1171313-33-9
1-(3-Benzo[d][1,3]dioxol-5-yl-5-(4-bromophenyl)pyrazol-1-yl)ethanone Pyrazole 4-Bromophenyl 387.20 Smiles: CC(=O)N1N=C(c2ccc3c(c2)OCO3)CC1c1ccc(Br)cc1

Key Observations :

  • Heterocyclic Core : Replacing pyrazole (two nitrogens) with isoxazole (one oxygen, one nitrogen) alters electronic properties and hydrogen-bonding capacity. Isoxazole’s oxygen may enhance solubility compared to pyrazole .
  • Substituent Effects: Piperidine substituents (as in the target compound and 6b) confer moderate lipophilicity and basicity, whereas morpholine (e.g., compound 4a in ) increases polarity due to its oxygen atom.
Physicochemical and Spectroscopic Comparisons
  • Infrared Spectroscopy : The target compound’s carbonyl (C=O) stretch is expected near 1660–1680 cm⁻¹, consistent with analogs like 6b (IR: 1668 cm⁻¹) . Piperidine’s N-H stretches (if protonated) would appear near 3300 cm⁻¹, but tertiary amines like piperidine typically lack strong IR signals in this region.
  • Molecular Weight: The target compound’s estimated molecular weight (~318–330 g/mol) is lower than pentenone derivatives (e.g., 287.35 g/mol in ) due to the shorter ethanone chain .

Biological Activity

The compound 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-1-(piperidin-1-yl)ethanone has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure

The molecular formula of the compound is C14H17N3O3C_{14}H_{17}N_{3}O_{3}, featuring a complex structure that includes a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a piperidine group. The arrangement of these functional groups is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the isoxazole ring : This is achieved through the reaction of benzo[d][1,3]dioxole derivatives with hydroxylamine.
  • Piperidine attachment : The piperidine group is introduced via a nucleophilic substitution reaction.

The detailed synthetic pathway can be summarized as follows:

StepReactionConditions
1Hydroxylamine + Benzo[d][1,3]dioxoleRoom temperature
2Nucleophilic substitution with piperidineDMF, reflux

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives targeting thioredoxin reductase (TrxR) have shown selective cytotoxic effects against various cancer cell lines, suggesting a potential mechanism for this compound's activity .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro tests against several bacterial strains have revealed moderate to high inhibitory effects. For example:

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

These results indicate that the compound may serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Effects

Molecular docking studies have suggested that the compound interacts with cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory pathways. The docking scores indicate a strong binding affinity, supporting its potential as an anti-inflammatory agent .

Study 1: Anticancer Activity

A study evaluated the anticancer effects of similar isoxazole derivatives on human tumor cell lines such as KB and HepG2. The results showed that compounds with structural similarities to our target compound exhibited IC50 values in the low micromolar range .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds against multi-drug resistant strains. The findings highlighted significant activity against Staphylococcus aureus and Candida albicans, reinforcing the potential therapeutic applications of this class of compounds .

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